molecular formula C6H7ClN2S B7785025 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 72225-08-2

3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B7785025
CAS No.: 72225-08-2
M. Wt: 174.65 g/mol
InChI Key: UKRYSXRTNXOSCD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the condensation of 2-aminothiazoles with ethyl 3-bromo-2-oxobutanoate or ethyl 2-chloroacetoacetate . The reaction is usually carried out in the presence of a base such as pyridine, which facilitates the formation of the imidazo[2,1-b][1,3]thiazole ring system . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide variety of derivatives with potentially useful properties .

Properties

IUPAC Name

3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-3-5-4-10-6-8-1-2-9(5)6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYSXRTNXOSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409448
Record name SBB013014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72225-08-2
Record name SBB013014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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